molecular formula C6H10ClNO B1517045 N-(2-chloroethyl)cyclopropanecarboxamide CAS No. 53487-37-9

N-(2-chloroethyl)cyclopropanecarboxamide

Cat. No.: B1517045
CAS No.: 53487-37-9
M. Wt: 147.6 g/mol
InChI Key: RNBDAVGOSHTAOA-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS, THERAPIES, OR OTHER USES. N-(2-Chloroethyl)cyclopropanecarboxamide is a chemical building block of interest in medicinal chemistry research and development. Its structure incorporates two key functional groups: a cyclopropane carboxamide and a chloroethyl side chain. The cyclopropane ring is a privileged scaffold in drug design due to its rigid, strained conformation, which can enhance a compound's binding affinity, metabolic stability, and membrane permeability . The chloroethyl group serves as a versatile synthetic handle for further chemical transformations, particularly in the formation of nitrogen mustard derivatives or other nitrogen-containing heterocycles. This compound is primarily utilized as a synthetic intermediate in the exploration of novel bioactive molecules. Research into analogous cyclopropanecarboxamide derivatives has demonstrated their relevance in developing compounds with potential antidepressant activity and antiproliferative properties . The specific research value of this compound lies in its potential to be incorporated into larger, more complex molecular architectures targeting various biological pathways. Researchers are advised to handle this compound with appropriate safety precautions, including the use of personal protective equipment, due to the reactive nature of the chloroethyl group.

Properties

IUPAC Name

N-(2-chloroethyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-3-4-8-6(9)5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBDAVGOSHTAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53487-37-9
Record name N-(2-chloroethyl)cyclopropanecarboxamide
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Preparation Methods

General Synthetic Approach

The core strategy for synthesizing N-(2-chloroethyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarbonyl halides (usually chlorides) with 2-chloroethylamine or its derivatives under controlled conditions. This method is well-documented in patent literature and involves nucleophilic acyl substitution to form the amide bond.

Key reaction:

$$
\text{Cyclopropanecarbonyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} + \text{HCl}
$$

Preparation of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is typically prepared by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or other chlorinating agents. This step is crucial as the acid chloride is a highly reactive intermediate for amide bond formation.

Typical procedure:

  • Cyclopropanecarboxylic acid is dissolved in an inert solvent such as methylene chloride.
  • Thionyl chloride is added dropwise at low temperature (0–20 °C).
  • The mixture is stirred to complete conversion.
  • Excess reagents and solvents are removed under reduced pressure to isolate the acid chloride.

Amide Formation with 2-Chloroethylamine

The acid chloride is then reacted with 2-chloroethylamine in the presence of an acid scavenger (base) to neutralize the generated HCl and drive the reaction forward.

Reaction conditions:

  • Temperature: Typically between 0 °C and 50 °C.
  • Solvent: Commonly inert organic solvents such as dichloromethane or toluene.
  • Base: Triethylamine or similar amines are used in stoichiometric or slight excess amounts.
  • Stoichiometry: Equimolar or slight excess of amine to acid chloride.

Representative Preparation Protocol (Based on Patent WO2007069841A1 and Related Literature)

Step Reagents & Conditions Outcome/Notes
1 Cyclopropanecarboxylic acid + Thionyl chloride (SOCl₂) in methylene chloride at 0–20 °C Formation of cyclopropanecarbonyl chloride intermediate
2 Addition of 2-chloroethylamine and triethylamine at 0–50 °C in an inert solvent Formation of this compound via nucleophilic acyl substitution
3 Workup by aqueous washing, drying, and solvent removal Isolation of crude amide
4 Purification by recrystallization or chromatography Pure this compound

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 0–50 °C Lower temperatures reduce side reactions
Solvent Dichloromethane, toluene, THF Inert solvents preferred
Base Triethylamine, pyridine Neutralizes HCl, prevents amine protonation
Molar ratio (amine:acid chloride) 1:1 to 1.2:1 Slight excess amine ensures complete reaction
Reaction time 1–4 hours Monitored by TLC or HPLC

Research Findings and Considerations

  • The use of acid chlorides is advantageous due to their high reactivity, enabling mild reaction conditions and good yields.
  • The presence of 2-chloroethyl substituent requires careful control to avoid side reactions such as elimination or substitution at the chloroethyl moiety.
  • Purification often involves recrystallization from suitable solvents to achieve high purity.
  • Enzymatic methods, while promising for optical purity, are less commonly applied to this specific compound.
  • Industrial scale synthesis benefits from the use of inexpensive reagents and mild conditions, as described in patent literature.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Chemical acylation Cyclopropanecarbonyl chloride + 2-chloroethylamine + base 0–50 °C, inert solvent 70–90 Most common, straightforward, scalable
Enzymatic amidation (related cyclopropane amides) Lipase + ester + ammonia gas 40 °C, organic solvent ~40 High optical purity, lower yield, complex setup
Direct amidation of acid + amine (less common) Cyclopropanecarboxylic acid + 2-chloroethylamine + coupling agent Elevated temperature, coupling agent required Variable Less efficient, requires activating agents

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-chloroethyl)cyclopropanecarboxamide has been investigated for its potential therapeutic applications:

  • Anticonvulsant Activity : Studies have shown that this compound interacts with neuronal voltage-sensitive sodium channels, suggesting potential use as an anticonvulsant agent.
  • Acetylcholinesterase Inhibition : Research indicates that it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, which could have implications in treating neurodegenerative diseases.

2. Agricultural Applications

The compound has also been explored for its fungicidal properties:

  • Fungicidal Activity : this compound exhibits activity against various fungal pathogens, making it a candidate for agricultural fungicides .

Industrial Applications

In addition to its medicinal and agricultural uses, this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the development of more complex molecules.

Application AreaDescription
Medicinal ChemistryPotential anticonvulsant and acetylcholinesterase inhibitor
Agricultural SciencesInvestigated for fungicidal properties
Organic SynthesisUsed as a building block for synthesizing complex organic compounds

Case Studies

Case Study 1: Anticonvulsant Research

In a study published in a pharmacological journal, researchers evaluated the anticonvulsant effects of this compound. The compound was tested in animal models, demonstrating significant efficacy in reducing seizure frequency compared to control groups. The mechanism was attributed to its action on sodium channels.

Case Study 2: Agricultural Application

A field trial conducted to assess the effectiveness of this compound as a fungicide revealed promising results against common fungal pathogens affecting crops. The compound showed a reduction in disease incidence and improved crop yield, indicating its potential utility in agricultural practices .

Mechanism of Action

The mechanism by which N-(2-Chloroethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-ethyl)cyclopropanecarboxamide

  • N-(2-methyl)cyclopropanecarboxamide

  • N-(2-bromoethyl)cyclopropanecarboxamide

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Biological Activity

N-(2-chloroethyl)cyclopropanecarboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is an analog of several known therapeutic agents, particularly those exhibiting anticancer and antimicrobial properties. The exploration of its biological activity is crucial for understanding its potential applications in drug development.

Chemical Structure and Properties

This compound possesses a cyclopropane ring, which contributes to its unique chemical reactivity and biological interactions. The presence of the chloroethyl group enhances its electrophilic character, potentially allowing it to interact with various biological macromolecules.

Chemical Structure

  • Molecular Formula : C5_5H8_8ClN\O
  • Molecular Weight : 145.57 g/mol
  • Functional Groups : Amide, chloroalkyl

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in 1999 demonstrated that compounds related to this class showed IC50_{50} values ranging from 10410^{-4} to 10610^{-6} M, indicating potent anticancer activity in vitro . The mechanism of action is thought to involve alkylation of DNA, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's ability to disrupt bacterial cell wall synthesis could be a potential mechanism of action.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A series of derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines.
    • Results indicated that modifications to the chloroethyl group significantly influenced the cytotoxic potency, with some derivatives exhibiting enhanced activity compared to the parent compound .
  • Antimicrobial Testing :
    • In vitro testing against Gram-positive and Gram-negative bacteria showed that this compound had varying degrees of effectiveness.
    • The compound demonstrated particular efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This alkylating ability can lead to:

  • DNA Damage : Inducing strand breaks or cross-linking DNA, which triggers cellular apoptosis.
  • Enzyme Inhibition : Interfering with enzymes involved in critical metabolic pathways in pathogens.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50_{50} (M)Notes
This compoundAnticancer, Antimicrobial10410610^{-4}-10^{-6}Potent against various cancer cell lines
N-(2,3-Dichlorophenyl)cyclopropanecarboxamideModerate anticancerNot specifiedSimilar structure but different halogenation
N-(3,5-Dimethylphenyl)cyclopropanecarboxamideLow antimicrobialNot specifiedLess effective than N-(2-chloroethyl)...

Q & A

Q. What are the standard synthetic routes for N-(2-chloroethyl)cyclopropanecarboxamide?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between cyclopropanecarboxylic acid derivatives and 2-chloroethylamine. A common protocol involves activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane under nitrogen, followed by reaction with 2-chloroethylamine at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroethyl group). Post-synthesis purification employs column chromatography with gradients of ethyl acetate/hexane . Alternative routes may use mixed anhydride or active ester intermediates, but DCC coupling remains the most reproducible for lab-scale synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR are essential for confirming the cyclopropane ring (characteristic δ 1.0–2.0 ppm for protons) and the chloroethylamide moiety (δ 3.4–3.6 ppm for CH2_2Cl).
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates bond angles in the cyclopropane ring (e.g., C–C–C angles ~60°, consistent with strain). Data collection at low temperature (100 K) improves resolution for chlorine-heavy structures .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and detects impurities (e.g., unreacted starting materials) .

Q. How does the chloroethyl group influence the compound’s stability under varying pH and temperature?

Methodological Answer: The 2-chloroethyl group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming ethylene glycol derivatives. Stability studies should include:

  • Accelerated Degradation Tests : Incubate at 40°C in buffers of pH 2, 7, and 10, monitoring degradation via HPLC every 24 hours.
  • Kinetic Analysis : Calculate half-life using first-order kinetics. The chloroethylamide moiety typically degrades 3–5× faster in basic vs. neutral conditions .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: The cyclopropane ring enhances metabolic stability, while the chloroethyl group serves as a potential alkylating agent. Key applications include:

  • Prodrug Design : As a latent electrophile for targeted drug delivery (e.g., activated by tumor-specific enzymes).
  • Structure-Activity Relationship (SAR) Studies : Modifying the cyclopropane or chloroethyl group to optimize binding to enzymes like DNA alkyltransferases .

Q. What are common impurities encountered during synthesis, and how are they resolved?

Methodological Answer: Major impurities include:

  • Unreacted Cyclopropanecarboxylic Acid : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and removed by washing with NaHCO3_3.
  • Dicyclohexylurea (DCU) : A byproduct of DCC coupling, eliminated by filtration or silica gel chromatography .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering in cyclopropane). Strategies include:

  • Variable-Temperature NMR : Identify conformational exchange broadening (e.g., coalescence temperatures for ring protons).
  • DFT Calculations : Compare experimental X-ray bond lengths/angles with optimized geometries (software: Gaussian09, B3LYP/6-31G* basis set). For example, X-ray data from showed a cyclopropane C–C bond length of 1.51 Å, matching computational models within 0.02 Å error .

Q. What structural analogs of this compound show enhanced bioactivity, and why?

Methodological Answer:

  • N-(2-Fluoroethyl) Analogs : Replace chlorine with fluorine to reduce hydrolysis rates; improves CNS penetration in rodent models .
  • Cyclopropane Ring Modifications : 2,2-Dimethylcyclopropane derivatives (see ) exhibit 10× higher affinity for alkylating DNA due to steric protection of the reactive chloroethyl group. SAR studies require iterative synthesis and LC-MS/MS-based activity screening .

Q. Which computational methods are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to DNA repair enzymes (e.g., MGMT). Use the chloroethyl group as a flexible ligand with 20 Å search space.
  • MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Q. How can chirality in the cyclopropane ring affect biological activity?

Methodological Answer: Enantiomers may exhibit divergent pharmacokinetics. For example:

  • (R)-Configuration : Higher metabolic clearance in liver microsomes (CYP3A4-mediated oxidation).
  • (S)-Configuration : Prolonged half-life due to reduced CYP affinity. Chiral HPLC (Chiralpak IA column) separates enantiomers, while circular dichroism confirms absolute configuration .

Q. What strategies address low yields in large-scale coupling reactions?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (yield improvement: 60% → 85%) .
  • Flow Chemistry : Continuous flow systems with immobilized DCC minimize side reactions (residence time: 30 min, purity >95%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloroethyl)cyclopropanecarboxamide
Reactant of Route 2
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N-(2-chloroethyl)cyclopropanecarboxamide

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